1-Phenyl-2-propyn-1-ol
Overview
Description
1-Phenyl-2-propyn-1-ol is a chemical compound that has been studied for various applications, including its use as a chiral synthon for kinetic resolution and its potential in the synthesis of cross-linked polymers. It has also been investigated for its inhibitory effects on steel corrosion and its activity against phytopathogenic fungi .
Synthesis Analysis
The synthesis of 1-Phenyl-2-propyn-1-ol and its derivatives has been explored in several studies. For instance, a microwave-assisted enzymatic kinetic resolution of 1-Phenyl-2-propyn-1-ol was performed in nonaqueous media, which showed a synergism between microwave irradiation and enzyme catalysis . Additionally, the compound has been used as a monomer for the synthesis of cross-linked polymers, as demonstrated in the synthesis of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene . Furthermore, a variety of 3-phenyl-1-substituted (or 1,1-disubstituted) prop-2-yn-1-ols have been synthesized for testing against phytopathogenic fungi .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-2-propyn-1-ol derivatives has been elucidated using various techniques. For example, the crystal structure of a related compound, 1-phenyl-2-(2-pyridyl)ethanol, was determined through X-ray diffraction, revealing the presence of intermolecular hydrogen bonds . Similarly, the structural and spectral properties of 1-phenyl-3(4-methoxyphenyl)-2-propenone were investigated using density functional theory and spectroscopic methods .
Chemical Reactions Analysis
1-Phenyl-2-propyn-1-ol undergoes various chemical reactions. It can effectively mitigate steel corrosion in hydrochloric acid solutions by undergoing hydration on the steel surface to form β-hydroxypropiophenone and subsequent dehydration to yield phenyl vinyl ketone, which can oligomerize to form a protective film . Additionally, gold-catalyzed oxidative cyclizations of o-(alkynyl)phenyl propargyl ether derivatives have been developed to synthesize functionalized 1H-isochromenes and 2H-pyrans .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Phenyl-2-propyn-1-ol and its derivatives have been characterized in several studies. The compound exhibits solvatochromic effects, aggregation-induced emission, and self-assembly into crystalline microstructures with optical waveguide effects . The BF2 complex of a related molecule demonstrated multiple chromisms, including mechano-, thermo-, and chronochromism, as well as crystallization-induced emission enhancement . The corrosion inhibition properties of 1-Phenyl-2-propyn-1-ol have also been attributed to its physical and chemical interactions with the steel surface .
Scientific Research Applications
Corrosion Inhibition
1-Phenyl-2-propyn-1-ol (PPO) has been shown to be effective in mitigating corrosion of steel in hydrochloric acid solutions, particularly in oilfield applications. Studies have found that PPO, along with its reaction products, acts as a primary inhibitor against steel corrosion. The formation of oligomeric films on steel surfaces provides an additional barrier, further reducing corrosion rates (Growcock & Lopp, 1988).
Enzymatic Kinetic Resolution
1-Phenyl-2-propyn-1-ol is an important chiral synthon and has been studied in the context of enzymatic kinetic resolution. Research shows that trans-esterification processes using microwaves and enzyme catalysis can effectively separate enantiomers of this compound. This method, which employs enzymes like Candida antarctica lipase B, demonstrates significant synergism between microwave irradiation and enzyme catalysis, resulting in improved reaction rates and high enantiomeric excess (Devendran & Yadav, 2014).
Polymerization
1-Phenyl-2-propyn-1-ol and its derivatives have been utilized in polymerization studies. Research involving α-hydroxyacetylenes, including 1-Phenyl-2-propyn-1-ol, indicates that these compounds can be polymerized using various metal-based catalysts. The studies highlight differences in polymer yields based on the bulkiness of substituents and the type of catalyst used. This research contributes to the understanding of polymer chemistry and potential applications in material science (Gal et al., 1994).
Chemical Synthesis and Reactions
1-Phenyl-2-propyn-1-ol is also studied in various chemical synthesis and reaction mechanisms. Its involvement in the formation of different chemical structures, such as vinylidene and chroman-2-ylidene complexes, showcases its versatility as a chemical reagent. These studies explore the compound's reactivity under different conditions and its potential use in the synthesis of complex organic molecules (Bustelo et al., 2007).
Gold(I)-Catalyzed Reactions
In gold(I)-catalyzed Meyer-Schuster rearrangement, 1-Phenyl-2-propyn-1-ol's reactivity is significantly influenced by the counterion and solvent used. Computational studies have revealed the formation of a gold-oxetene intermediate in these reactions, contributing to the understanding of gold catalysis in organic synthesis (Sorbelli et al., 2021).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
properties
IUPAC Name |
1-phenylprop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGLAZDLBZDVBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871061 | |
Record name | 1-Phenylprop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-propyn-1-ol | |
CAS RN |
4187-87-5 | |
Record name | α-Ethynylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4187-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl alcohol, alpha-ethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004187875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylpropargyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenylprop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylprop-2-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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